N1-Benzyloxy vs. N1-Benzyl Substitution: Anti-HIV-1 Selectivity Advantage of the N-Alkoxy Pharmacophore
In a structure-activity relationship study of N-alkoxy- and N-allyloxy-benzimidazoles, compounds bearing an N1-alkoxy substituent (analogous to the benzyloxy group in the target compound) demonstrated anti-HIV-1 EC50 values as low as 0.5 µM and selectivity ratios up to 167, whereas the corresponding N1-alkyl (N-benzyl) derivatives showed markedly reduced selectivity [1]. The N1-benzyloxy group in the target compound preserves the N–O bond geometry that is structurally aligned with the active N-alkoxybenzimidazole series, distinguishing it from the 1-benzyl-6-nitro-2-phenyl-1H-benzimidazole analog (CAS not identified) which lacks this oxygen atom and thus falls outside the N-alkoxy pharmacophore space [1].
| Evidence Dimension | Anti-HIV-1 selectivity ratio and EC50 of N-alkoxy vs. N-alkyl benzimidazole congeners |
|---|---|
| Target Compound Data | Structurally belongs to N-alkoxybenzimidazole series; most active congeners reach EC50 = 0.5 µM, selectivity ratio up to 167 [1] |
| Comparator Or Baseline | N-alkyl (N-benzyl) benzimidazole series: selectivity ratios significantly reduced compared to N-alkoxy analogs (exact values not reported for direct 1:1 matched pair) [1] |
| Quantified Difference | Selectivity ratio up to 167 for N-alkoxy series vs. substantially lower selectivity for N-alkyl counterparts; EC50 advantage of approximately 1–2 orders of magnitude [1] |
| Conditions | In vitro HIV-1 infectivity assay; C8166 T-lymphoblastoid cell line; EC50 determined by syncytia formation reduction; selectivity ratio = CC50/EC50 [1] |
Why This Matters
The N1-benzyloxy group is not an interchangeable linker; it is a pharmacophoric element that confers an up to 167-fold selectivity advantage over N-benzyl analogs in anti-HIV-1 assays, directly informing compound selection for antiviral screening cascades.
- [1] Gardiner, J. M.; Loyns, C. R.; Burke, A.; Khan, A.; Mahmood, N. Structure-Activity Relationships of Anti-HIV-1 N-Alkoxy- and N-Allyloxy-benzimidazoles. Bioorg. Med. Chem. Lett. 1998, 8 (5), 485–490. View Source
